N-(1-Phenyl-1H-pyrazol-4-yl)acetamide
Description
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with a phenyl group at the 1-position and an acetamide moiety at the 4-position. This compound serves as a versatile scaffold in medicinal and agrochemical research due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets . Its synthesis typically involves condensation reactions or functional group transformations, as seen in analogous compounds .
Properties
CAS No. |
2590-00-3 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15) |
InChI Key |
ABVBPVQLIRTXHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Other CAS No. |
2590-00-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-phenylpyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylpyrazole derivatives.
Scientific Research Applications
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide (CAS: 1269151-14-5)
- Structure : Differs by a chloro-substituted ethyl spacer between the pyrazole and acetamide groups.
- Applications : Used as a small-molecule scaffold in lab-scale synthesis, emphasizing its role in derivatization for drug discovery .
- Key Data : Molecular weight 263.72 g/mol; purity ≥95% (analytical HPLC) .
N-(4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (Compound 20)
- Structure : Incorporates a fused pyrazolo-pyridine system and fluorophenyl/naphthyl substituents.
- Synthesis : Achieved via multi-step heterocyclization, highlighting the complexity introduced by extended aromatic systems .
2-{4-Nitro-1H-pyrazol-1-yl}-N-(1-phenylethyl)acetamide (CAS: 491831-04-0)
- Structure : Features a nitro group at the pyrazole 4-position and a phenylethyl acetamide chain.
Heterocyclic Acetamide Derivatives Beyond Pyrazole
1,3,4-Thiadiazol-2-yl Acetamide (Compound 16)
- Structure : Replaces the pyrazole with a 1,3,4-thiadiazole ring.
- Synthesis : Formed via intramolecular cyclization of hydrazone precursors under acetic anhydride .
- Activity : Demonstrates antimicrobial efficacy against Gram-positive bacteria and fungi, suggesting broader utility compared to pyrazole-based analogues .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.
Substituent-Driven Functional Variations
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